Home > Products > Screening Compounds P45032 > Oseltamivir-13C2,d3 Phosphate
Oseltamivir-13C2,d3 Phosphate -

Oseltamivir-13C2,d3 Phosphate

Catalog Number: EVT-15490302
CAS Number:
Molecular Formula: C16H29N2O8P
Molecular Weight: 413.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oseltamivir-13C2,d3 phosphate is a stable isotope-labeled derivative of oseltamivir phosphate, which is a well-known antiviral medication primarily used for the treatment and prevention of influenza. Oseltamivir acts as a neuraminidase inhibitor, targeting the influenza virus's ability to replicate and spread within the host. This compound is particularly significant in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for precise tracking of the drug's behavior in biological systems.

Source

Oseltamivir phosphate was first synthesized from shikimic acid, a natural product derived from the Chinese star anise. The compound is marketed under the brand name Tamiflu and is produced by Roche and Gilead Sciences. The stable isotope-labeled version, Oseltamivir-13C2,d3 phosphate, serves as a valuable tool in research settings, particularly in studying drug metabolism and pharmacodynamics.

Classification

Oseltamivir-13C2,d3 phosphate belongs to the class of organic compounds known as gamma amino acids and derivatives. It is classified as an antiviral agent and specifically functions as a neuraminidase inhibitor. The chemical formula for oseltamivir phosphate is C16H31N2O8PC_{16}H_{31}N_{2}O_{8}P with a molecular weight of approximately 410.4 g/mol.

Synthesis Analysis

Methods

The synthesis of oseltamivir phosphate involves multiple steps, typically starting with shikimic acid. Various synthetic routes have been developed over the years, with notable methods including:

  1. Initial Steps: Starting from shikimic acid, the process often involves protection of functional groups, formation of intermediates through reactions such as mesylation and azide transformations.
  2. Key Reactions: The synthesis may include Diels-Alder reactions to create complex cyclic structures, followed by selective reductions and acetylation to yield the final product.
  3. Yield: Modern synthetic methods can achieve yields ranging from 40% to 47%, depending on the specific route used .

Technical Details

A notable synthetic pathway includes:

  • Protection of hydroxyl groups,
  • Formation of an aziridine intermediate,
  • Ring-opening reactions,
  • Final acetylation steps to produce oseltamivir phosphate .
Molecular Structure Analysis

Structure

Oseltamivir phosphate has a complex molecular structure characterized by several functional groups:

  • Core Structure: The compound features a cyclohexene ring that is substituted with an acetamido group and an ethyl ester.
  • Phosphate Group: The addition of a phosphate moiety enhances solubility and stability.

Data

The molecular structure can be represented as follows:

Molecular Formula C16H31N2O8P\text{Molecular Formula }C_{16}H_{31}N_{2}O_{8}P
CAS Number 204255118\text{CAS Number }204255-11-8
Molecular Weight 410.4 g mol\text{Molecular Weight }410.4\text{ g mol}
Chemical Reactions Analysis

Reactions

Oseltamivir phosphate undergoes various chemical reactions during its synthesis and metabolism:

  1. Esterification: The formation of the ethyl ester from carboxylic acid.
  2. Reduction: Various steps involve reducing functional groups to achieve desired structures.
  3. Hydrolysis: In biological systems, oseltamivir phosphate is hydrolyzed to its active form, oseltamivir carboxylate.

Technical Details

Each step in the synthesis requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Mechanism of Action

Oseltamivir functions as a neuraminidase inhibitor by binding to the active site of the neuraminidase enzyme present on the surface of influenza viruses. This binding prevents the cleavage of sialic acid residues on host cells, thereby inhibiting viral release and spread.

Process

  1. Binding: Oseltamivir binds competitively to neuraminidase.
  2. Inhibition: This binding blocks the enzyme's activity, leading to reduced viral replication.
  3. Impact on Viral Load: Administering oseltamivir within 48 hours of symptom onset significantly reduces viral shedding .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 196-198°C
  • Solubility: Soluble in water (30 mg/mL)
  • Appearance: White to beige powder
  • Storage Conditions: Recommended storage at 2-8°C.

Chemical Properties

  • Optical Activity: Specific optical rotation ranges from -26° to -36° in water.
  • Stability: The compound exhibits stability when stored under recommended conditions .
Applications

Oseltamivir-13C2,d3 phosphate is primarily utilized in scientific research:

  1. Metabolic Studies: Its stable isotope labeling allows researchers to track drug metabolism in vivo.
  2. Pharmacokinetic Research: Used to study absorption, distribution, metabolism, and excretion profiles.
  3. Viral Studies: Assists in understanding influenza virus behavior and resistance mechanisms.

Properties

Product Name

Oseltamivir-13C2,d3 Phosphate

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium

Molecular Formula

C16H29N2O8P

Molecular Weight

413.39 g/mol

InChI

InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1;

InChI Key

JBTFXCKJYNSRNQ-ZHDDORMASA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.